Glycyroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

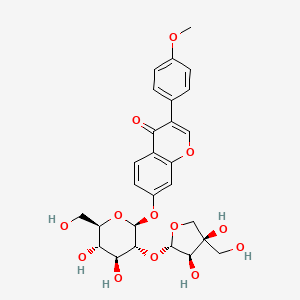

Glycyroside is an isoflavone diglycoside isolated from the plant Glycyrrhiza eurycarpa P. C. Li . It belongs to the class of flavonoids, specifically isoflavones, and is known for its various biological activities. The compound has a molecular weight of 562.52 and a chemical formula of C27H30O13 .

準備方法

Synthetic Routes and Reaction Conditions: Glycyroside can be synthesized through the glycosylation of isoflavones. The process involves the reaction of isoflavone with a glycosyl donor in the presence of a catalyst. Common glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like silver carbonate or a Lewis acid .

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Glycyrrhiza eurycarpa. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

反応の種類: グリシロシドは、次のものを含むさまざまな化学反応を起こします。

酸化: グリシロシドは、キノンやその他の酸化された誘導体に変換されるように酸化することができます。

還元: グリシロシドの還元は、ジヒドロイソフラボンの生成につながります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンやその他の酸化された誘導体。

還元: ジヒドロイソフラボン。

科学的研究の応用

作用機序

グリシロシドは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: グリシロシドは、水素原子や電子を供与することによって、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症活性: サイクロオキシゲナーゼやリポキシゲナーゼなどの、炎症誘発性サイトカインや酵素の産生を阻害します。

抗がん活性: グリシロシドは、カスパーゼを活性化し、ミトコンドリア膜電位を乱すことによって、がん細胞のアポトーシスを誘導します

6. 類似化合物の比較

グリシロシドは、その特異的なグリコシド結合とイソフラボン構造のために、他の類似化合物とは異なります。類似化合物には次のものがあります。

リコリシジン: 強力な抗菌作用を持つイソフラバン。

グリアスパーリン C および D: 抗菌作用を示す、1 つのプレニル基を持つイソフラボン.

グリシロシドは、その二重グリコシド結合が、他のイソフラボンと比較して溶解性と生物学的利用能を高めるため、際立っています .

類似化合物との比較

Glycyroside is unique compared to other similar compounds due to its specific glycosidic linkage and isoflavone structure. Similar compounds include:

Licoricidin: An isoflavan with potent antibacterial effects.

Glyasperins C and D: Isoflavones with one prenyl group, showing antibacterial properties.

This compound stands out due to its dual glycosidic linkage, which enhances its solubility and bioavailability compared to other isoflavones .

特性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O13/c1-35-14-4-2-13(3-5-14)17-10-36-18-8-15(6-7-16(18)20(17)30)38-25-23(22(32)21(31)19(9-28)39-25)40-26-24(33)27(34,11-29)12-37-26/h2-8,10,19,21-26,28-29,31-34H,9,11-12H2,1H3/t19-,21-,22+,23-,24+,25-,26+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUBGLDJKKCMRH-LDSFXQROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)

![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2483602.png)

![ethyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2483603.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)